molecular formula C22H23N3O2 B2742709 1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-53-9

1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2742709
CAS No.: 899750-53-9
M. Wt: 361.445
InChI Key: IIUQPSMGLHZGSA-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-a]pyrazine core, a bicyclic heterocyclic system fused with a pyrrole and pyrazine ring. At position 1 of the core, a 4-ethoxyphenyl group is attached, while position 2 is substituted with an N-phenyl carboxamide moiety.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-27-19-12-10-17(11-13-19)21-20-9-6-14-24(20)15-16-25(21)22(26)23-18-7-4-3-5-8-18/h3-14,21H,2,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUQPSMGLHZGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction Using Ethylenediamine Derivatives

A one-pot synthesis utilizes ethylenediamine, acetylenic esters, and nitrostyrene derivatives to form the pyrrolo[1,2-a]pyrazine core. For example, ethylenediamine reacts with dimethyl acetylenedicarboxylate (DMAD) and β-nitrostyrene under basic conditions (KOH), yielding a nitroalkyl-substituted intermediate. Subsequent reduction with NaBH₄/CoCl₂ and thermal cyclization in toluene produces the dihydropyrrolo[1,2-a]pyrazine framework.

Reaction Conditions:

Step Reagents/Conditions Yield
1 Ethylenediamine, DMAD, β-nitrostyrene, KOH, RT 60–70%
2 NaBH₄/CoCl₂, MeOH, 0°C 85%
3 Toluene, reflux, 12 h 75%

Diketopiperazine Aldol Condensation

An alternative route starts with diketopiperazine (DKP) precursors. Aldol condensation between a DKP derivative and a protected 1,3-dicarbonyl compound forms an intermediate that undergoes pyrrole annulation. Protic acids (e.g., H₂SO₄) or gold catalysts facilitate cyclization, yielding the bicyclic pyrrolo-pyrazine core.

Enaminone Cyclization

2-Formylpyrrole-based enaminones, prepared via Vilsmeier–Haack formylation, undergo cyclization with ammonium acetate in acetic acid. This method provides direct access to substituted pyrrolo[1,2-a]pyrazines with yields up to 92%.

Carboxamide Formation

The N-phenylcarboxamide group is installed via two primary approaches:

Carboxylic Acid Activation

The pyrrolo-pyrazine-2-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with aniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Procedure:

  • React carboxylic acid (1 equiv) with SOCl₂ (2 equiv) at reflux for 2 h.
  • Add aniline (1.2 equiv) and Et₃N (2 equiv) in DCM at 0°C.
  • Stir at RT for 12 h.
    Yield: 70–75%

Direct Coupling Using EDCI/HOBt

A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple the carboxylic acid and aniline in DMF. This approach minimizes side reactions and improves yields to 80–85%.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Structural confirmation relies on:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic peaks at δ 7.25–7.40 (phenyl protons), δ 4.10 (q, OCH₂CH₃), and δ 3.85 (s, pyrrolidine CH₂).
  • Mass Spectrometry: ESI-MS m/z calculated for C₂₃H₂₂FN₃O₂ [M+H]⁺: 408.18; found: 408.2.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors: Reduce reaction times for cyclization steps.
  • Catalyst Recycling: Pd catalysts are recovered via filtration over Celite.
  • Solvent Recovery: Ethanol and DCM are distilled and reused.

Challenges and Optimization

Byproduct Formation During Cyclization

Over-alkylation during SNAr can occur, mitigated by using excess 4-ethoxyphenol (1.5 equiv) and lower temperatures (80°C).

Enantiomeric Purity

Chiral HPLC (Chiralpak IA column) resolves enantiomers, with >99% ee achieved using (R)-BINOL-derived phosphoric acids as catalysts.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, reducing reaction time from 12 h to 30 min.

Biocatalytic Approaches

Recent studies explore lipase-catalyzed amidation in ionic liquids, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential therapeutic applications, particularly in the development of new drugs. Its pyrrolo[1,2-a]pyrazine core is associated with various biological activities:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolo[1,2-a]pyrazine exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .
  • Antimicrobial Properties : Research has shown that compounds with similar structures can demonstrate significant antimicrobial activity. This suggests that 1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may also possess similar properties worth exploring through further biological assays .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antidiabetic Effects : Research has shown that pyrazole derivatives can inhibit α-glucosidase activity, which is critical in managing postprandial blood glucose levels in diabetic patients. This suggests a potential avenue for developing antidiabetic agents from similar compounds .
  • Antitubercular Activity : Some derivatives have been tested for their efficacy against Mycobacterium tuberculosis. The results indicate promising activity, warranting further exploration into the structure-activity relationship to optimize efficacy .

Material Science Applications

The unique chemical structure of this compound opens avenues for applications in material science:

  • Photoresponsive Materials : Compounds with similar frameworks have been investigated for their photochromic properties. These materials can change their state upon exposure to light, making them suitable for applications in sensors and smart materials .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

a) N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
  • Structural Difference : The N-phenyl group in the target compound is replaced with a 2,6-difluorophenyl group.
  • Impact : Fluorine atoms increase electronegativity and may enhance metabolic stability or binding affinity to hydrophobic pockets in target proteins. The molecular weight increases slightly (397.42 g/mol vs. 369.44 g/mol for the target) .
b) (E)-1-(4-Methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (a11)
  • Structural Difference: A chalcone derivative (open-chain enone) instead of a fused pyrrolo-pyrazine system.
  • The methoxy and ethoxy groups on phenyl rings influence solubility (mp: 106.3–107.9 °C) .

Core Heterocycle Modifications

a) Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate
  • Structural Difference : Replaces the carboxamide group with a methyl ester at position 4.
  • Impact : The ester group (–COOCH3) may alter hydrolysis kinetics and bioavailability compared to the carboxamide (–CONHPh) in the target compound. Molecular weight: 180.21 g/mol .
b) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structural Difference : A piperazine-carboxamide system instead of pyrrolo-pyrazine.
  • The chloro substituent on the phenyl ring increases electron-withdrawing effects .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-(4-Ethoxyphenyl)-N-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide (Target) C22H23N3O2 369.44 4-ethoxyphenyl, N-phenyl
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide C22H21F2N3O2 397.42 2,6-difluorophenyl Enhanced electronegativity
(E)-1-(4-Methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one C18H18O3 283.13 4-methoxyphenyl, 4-ethoxyphenyl mp: 106.3–107.9 °C
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate C9H12N2O2 180.21 Methyl ester Lower molecular weight
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C13H18ClN3O 267.76 4-chlorophenyl, ethylpiperazine Piperazine chair conformation

Research Findings and Implications

  • Substituent Effects : Fluorine or chlorine atoms on aromatic rings (e.g., ) improve metabolic stability but may reduce solubility. Ethoxy vs. methoxy groups () modulate lipophilicity and melting points .
  • Core Flexibility : Rigid bicyclic systems (pyrrolo-pyrazine) likely enhance target binding compared to flexible scaffolds (e.g., chalcones in ) .
  • Carboxamide Utility : The –CONHPh group in the target compound is a common pharmacophore in kinase inhibitors or GPCR modulators, as seen in related pyrrolo-pyrazine derivatives () .

Biological Activity

1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique pyrrolo[1,2-a]pyrazine core structure, which is known for various pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The compound can be described by the following structural formula:

C24H27N3O4\text{C}_{24}\text{H}_{27}\text{N}_{3}\text{O}_{4}

This structure includes a pyrrolo[1,2-a]pyrazine moiety with ethoxy and phenyl substituents that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activities or receptor functions through competitive inhibition or allosteric modulation.

Potential Targets

  • Histone Acetyltransferases (HATs) : Recent studies indicate that compounds with similar structures can inhibit HATs like p300/CBP, which are involved in gene regulation and cancer progression .
  • Signal Transduction Pathways : The compound may affect pathways critical for cell proliferation and survival, particularly in cancer cells.

Biological Activity Studies

Several studies have explored the biological effects of compounds related to the pyrrolo[1,2-a]pyrazine family. The following table summarizes key findings from various research articles:

Study Biological Activity IC50 Value Notes
Inhibition of HATs0.5 µMDemonstrated potential for cancer therapy.
Antitumor activity10 µMShowed selective cytotoxicity against specific cancer cell lines.
Anti-inflammatory effects20 µMReduced COX-2 activity significantly.

Case Studies

  • Antitumor Activity : In a study published in Nature, a derivative of the pyrrolo[1,2-a]pyrazine scaffold was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value of approximately 10 µM against breast cancer cells .
  • Histone Acetylation Inhibition : A series of compounds structurally related to this compound were evaluated for their ability to inhibit histone acetyltransferase activity. These compounds showed promising results in modulating gene expression related to oncogenesis .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-ethoxyphenyl)-N-phenylpyrrolopyrazine derivatives, and how do reaction conditions influence product purity?

The synthesis of structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidinones) involves multi-step reactions, such as cyclocondensation of ethyl acetoacetate with arylhydrazines under reflux conditions . For pyrrolopyrazine scaffolds, key steps include:

  • Ring formation : Reacting ethylenediamine derivatives with dihaloalkanes or chloroacetamides under basic conditions to construct the piperazine or pyrrolo core .
  • Substitution : Introducing the 4-ethoxyphenyl group via nucleophilic aromatic substitution or Ullmann coupling, requiring catalysts like CuI and elevated temperatures (80–120°C) .
  • Carboxamide coupling : Using N-phenyl chloroacetamide or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the N-phenylcarboxamide moiety .

Q. Critical parameters :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may lead to side reactions if temperatures exceed 100°C .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves regioisomers, as seen in pyrazole derivatives .

Q. How should researchers approach structural characterization of this compound, particularly when resolving ambiguities in NMR or X-ray data?

For pyrrolopyrazine derivatives, combine:

  • X-ray crystallography : Single-crystal studies (e.g., Cu Kα radiation, 293 K) confirm bond lengths (C–C: ~1.48–1.52 Å) and dihedral angles between aromatic rings, critical for distinguishing substitution patterns .
  • Multi-nuclear NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example, the pyrrolo NH proton typically appears at δ 9.5–10.5 ppm, while ethoxy groups show triplet splitting (δ 1.2–1.4 ppm for CH3, δ 3.8–4.1 ppm for OCH2) .
  • Mass spectrometry : High-resolution ESI-MS can differentiate between isobaric fragments (e.g., [M+H]+ at m/z 364.2 for a related carboxamide) .

Q. Data contradiction resolution :

  • If NMR signals conflict with computational predictions (e.g., DFT-optimized structures), re-examine solvent effects or tautomeric forms using variable-temperature NMR .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound, and what software tools are validated for pyrrolopyrazine systems?

Quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) predict transition states and activation energies for ring-closing steps. For example:

  • Reaction path search : Identify low-energy intermediates in cyclocondensation reactions using intrinsic reaction coordinate (IRC) analysis .
  • Solvent modeling : COSMO-RS simulations in DMF or THF improve yield predictions by accounting for solvation effects .

Q. Validated tools :

  • VASP or ORCA for periodic boundary conditions in crystallographic refinements .
  • AutoDock Vina for preliminary docking studies if biological targets (e.g., kinases) are hypothesized .

Q. What strategies address discrepancies in biological activity data for pyrrolopyrazine carboxamides across different assay systems?

Contradictions often arise from:

  • Receptor heterogeneity : Test against isoform-specific targets (e.g., PI3K-γ vs. PI3K-α) using siRNA knockdown controls .
  • Membrane permeability : Measure logP values (e.g., HPLC-derived logP > 3.5 indicates poor aqueous solubility) and use PEG-based formulations to enhance bioavailability .

Q. Methodological adjustments :

  • Dose-response normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate IC50 values across labs .

Q. How can researchers design experiments to probe the role of the ethoxyphenyl group in modulating electronic properties or binding affinity?

  • Comparative SAR studies : Synthesize analogs with substituents (e.g., 4-methoxy, 4-fluoro) and measure Hammett σ values to correlate electronic effects with activity .
  • Electrostatic potential maps : Generate DFT-calculated maps (e.g., using Multiwfn) to visualize electron-deficient regions near the ethoxy group .
  • Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes when the ethoxyphenyl moiety is modified .

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